molecular formula C13H14ClN3O3 B8702493 Propanoic acid, 2-((1-(3-chlorophenyl)-1H-1,2,4-triazol-3-yl)oxy)-, ethyl ester CAS No. 110607-59-5

Propanoic acid, 2-((1-(3-chlorophenyl)-1H-1,2,4-triazol-3-yl)oxy)-, ethyl ester

Cat. No. B8702493
CAS RN: 110607-59-5
M. Wt: 295.72 g/mol
InChI Key: QIGNOMTUBDLBHW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Propanoic acid, 2-((1-(3-chlorophenyl)-1H-1,2,4-triazol-3-yl)oxy)-, ethyl ester is a useful research compound. Its molecular formula is C13H14ClN3O3 and its molecular weight is 295.72 g/mol. The purity is usually 95%.
BenchChem offers high-quality Propanoic acid, 2-((1-(3-chlorophenyl)-1H-1,2,4-triazol-3-yl)oxy)-, ethyl ester suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Propanoic acid, 2-((1-(3-chlorophenyl)-1H-1,2,4-triazol-3-yl)oxy)-, ethyl ester including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

110607-59-5

Product Name

Propanoic acid, 2-((1-(3-chlorophenyl)-1H-1,2,4-triazol-3-yl)oxy)-, ethyl ester

Molecular Formula

C13H14ClN3O3

Molecular Weight

295.72 g/mol

IUPAC Name

ethyl 2-[[1-(3-chlorophenyl)-1,2,4-triazol-3-yl]oxy]propanoate

InChI

InChI=1S/C13H14ClN3O3/c1-3-19-12(18)9(2)20-13-15-8-17(16-13)11-6-4-5-10(14)7-11/h4-9H,3H2,1-2H3

InChI Key

QIGNOMTUBDLBHW-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(C)OC1=NN(C=N1)C2=CC(=CC=C2)Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

A 2.2 g portion of sodium was dissolved in 75 ml of methanol and the solution was added to 100 ml of dimethylsulfoxide. To that was added 19.2 g of 1-(3-chlorophenyl)-3-hydroxy-1,2,4-1H-triazole, and the mixture was stirred on the steam bath for 4 hours. To it was then added 17.7 g of ethyl 2-bromopropionate, and heating was continued for 2 hours more. The mixture was then cooled and poured over ice-water, and the solid was collected, dried and recrystallized from ethanol and then from toluene to obtain 8.5 g of the desired product, m.p. 70°-72°.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
75 mL
Type
solvent
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step Two
Quantity
19.2 g
Type
reactant
Reaction Step Three
Quantity
17.7 g
Type
reactant
Reaction Step Four
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five

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